2-Methoxy-5-sulfamoylbenzoic acid
Overview
Description
2-Methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO5S. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like sulpiride . The compound is characterized by its white to light yellow crystalline appearance and is slightly soluble in solvents like DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-5-sulfamoylbenzoic acid typically involves the following steps:
Substitution: The brominated compound undergoes a substitution reaction to introduce the sulfamoyl group.
Esterification: The intermediate is then esterified to form methyl 2-methoxy-5-sulfamoylbenzoate.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
Reacting 2-methoxy-5-chlorobenzoic acid methyl esters with sodium aminosulfinate: in the presence of a catalyst at controlled temperatures (45-60°C) for 10-14 hours.
Decolorization and filtration: to remove impurities and by-products.
Vacuum concentration: to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Common Reagents and Conditions
Ammonium hydroxide: Used in amination reactions at optimized temperatures around 30°C.
Sulfuryl chloride: Utilized in the sulfonylation process.
Major Products
Methyl 2-methoxy-5-sulfamoylbenzoate: An intermediate product in the synthesis of sulpiride.
This compound: The final product used in various applications.
Scientific Research Applications
2-Methoxy-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the production of pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: An important intermediate in the synthesis of antipsychotic drugs like sulpiride.
Industry: Utilized in the production of fine chemicals and as a research reagent.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-sulfamoylbenzoic acid involves its role as an intermediate in the synthesis of sulpiride, an antipsychotic drug. Sulpiride acts by blocking dopamine D2 receptors in the brain, thereby modulating neurotransmitter activity and alleviating symptoms of psychosis . The molecular targets and pathways involved include the dopaminergic system and related signaling pathways .
Comparison with Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid can be compared with other similar compounds:
Methyl 2-methoxy-5-sulfamoylbenzoate: An ester derivative used in similar synthetic pathways.
Ethyl 2-methoxy-5-sulfamoylbenzoate: Another ester variant with similar properties.
5-[(2-hydroxyethyl)amino]sulfonyl-2-methoxybenzoic acid: A compound with additional functional groups that may exhibit different reactivity.
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound in various applications .
Properties
IUPAC Name |
2-methoxy-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAILWDRVDGLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944759 | |
Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22117-85-7 | |
Record name | 5-(Aminosulfonyl)-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22117-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-sulphamoyl-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-5-SULFAMOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK66UU128U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What are the known toxicological effects of 2-Methoxy-5-sulfamoylbenzoic acid in subchronic oral intake?
A1: Research indicates that while this compound is classified as low hazard [], subchronic oral intake in rats led to several disorders, primarily impacting the liver and kidneys. These effects included increased urea concentration, elevated aminotransferase activity, and decreased catalase activity []. Microscopic examination revealed fatty liver dystrophy, proliferation of Kupffer cells, and enlarged glomeruli in the kidneys [].
Q2: How does the structure of this compound influence its toxicity compared to other benzoic acid derivatives?
A2: Studies comparing this compound with other benzoic acid derivatives like 4-chlorobenzoic acid and 4-methoxybenzoic acid revealed that the chlorine-containing derivative, 4-chlorobenzoic acid, exhibited the most significant organotoxic effects []. This suggests that the presence and position of substituents on the benzene ring can significantly influence the toxicity of benzoic acid derivatives.
Q3: What are the potential applications of this compound in coordination chemistry?
A3: this compound (Hsba) functions as a ligand in the synthesis of Cu(II) complexes []. Researchers have successfully synthesized a novel Cu(II) complex using Hsba alone and eight mixed-ligand Cu(II) complexes by combining Hsba with various 2-aminopyridine derivatives []. These complexes were characterized using techniques like FTIR, UV-Vis spectroscopy, and elemental analysis [].
Q4: Can this compound be used to synthesize pharmaceutical compounds?
A4: Yes, this compound is a key precursor in the synthesis of N-1-ethyl-2-pyrrolidinylmethyl-2-methoxy-5-sulfamoylbenzamide []. This compound exhibits tranquilizing effects and potential for treating duodenal ulcers [].
Q5: Are there improved synthetic methods for producing this compound?
A5: While specific details are limited in the available literature, research suggests the existence of an improved synthesis method for this compound []. Further investigation into patent literature and scientific publications may reveal more about this optimized process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.